molecular formula C25H30N2O2 B13821128 4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole

4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13821128
M. Wt: 390.5 g/mol
InChI Key: NMWFRRYSTLEIHF-UHFFFAOYSA-N
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Description

4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two oxazole rings and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For instance, the use of strong acids or bases can facilitate the cyclization process, while solvents like dichloromethane or ethanol are employed to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the oxazole rings are replaced by other groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific temperatures to achieve high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and phenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

4-phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H30N2O2/c1-3-15-25(16-4-2,23-26-21(17-28-23)19-11-7-5-8-12-19)24-27-22(18-29-24)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3

InChI Key

NMWFRRYSTLEIHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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